molecular formula C17H13N5OS B11676553 N'-(1H-Indol-3-ylmethylene)-3-(2-thienyl)-1H-pyrazole-5-carbohydrazide

N'-(1H-Indol-3-ylmethylene)-3-(2-thienyl)-1H-pyrazole-5-carbohydrazide

Cat. No.: B11676553
M. Wt: 335.4 g/mol
InChI Key: POFBJWCYYLIGQW-VXLYETTFSA-N
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Description

N’-(1H-Indol-3-ylmethylene)-3-(2-thienyl)-1H-pyrazole-5-carbohydrazide is a synthetic organic compound that belongs to the class of pyrazole derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes an indole, a thiophene, and a pyrazole moiety, makes it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(1H-Indol-3-ylmethylene)-3-(2-thienyl)-1H-pyrazole-5-carbohydrazide typically involves the condensation of 1H-indole-3-carbaldehyde with 3-(2-thienyl)-1H-pyrazole-5-carbohydrazide. This reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve high yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

N’-(1H-Indol-3-ylmethylene)-3-(2-thienyl)-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce reduced derivatives with different functional groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studying its interactions with biological molecules and potential bioactivity.

    Medicine: Investigating its potential as a therapeutic agent for various diseases.

    Industry: Exploring its use in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of N’-(1H-Indol-3-ylmethylene)-3-(2-thienyl)-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets and pathways. These may include binding to enzymes or receptors, modulating signaling pathways, or affecting gene expression. The exact mechanism would depend on the specific biological context and the compound’s structure-activity relationship.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N’-(1H-Indol-3-ylmethylene)-3-(2-thienyl)-1H-pyrazole-5-carbohydrazide include other pyrazole derivatives with indole and thiophene moieties. Examples include:

  • 3-(2-Thienyl)-1H-pyrazole-5-carbohydrazide
  • N’-(1H-Indol-3-ylmethylene)-1H-pyrazole-5-carbohydrazide

Uniqueness

The uniqueness of N’-(1H-Indol-3-ylmethylene)-3-(2-thienyl)-1H-pyrazole-5-carbohydrazide lies in its specific combination of indole, thiophene, and pyrazole moieties. This unique structure may confer distinct biological activities and chemical properties compared to other similar compounds.

Properties

Molecular Formula

C17H13N5OS

Molecular Weight

335.4 g/mol

IUPAC Name

N-[(E)-1H-indol-3-ylmethylideneamino]-5-thiophen-2-yl-1H-pyrazole-3-carboxamide

InChI

InChI=1S/C17H13N5OS/c23-17(15-8-14(20-21-15)16-6-3-7-24-16)22-19-10-11-9-18-13-5-2-1-4-12(11)13/h1-10,18H,(H,20,21)(H,22,23)/b19-10+

InChI Key

POFBJWCYYLIGQW-VXLYETTFSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(=CN2)/C=N/NC(=O)C3=NNC(=C3)C4=CC=CS4

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)C=NNC(=O)C3=NNC(=C3)C4=CC=CS4

Origin of Product

United States

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